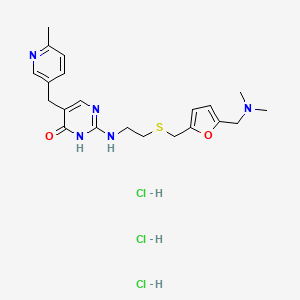
Lupitidine hydrochloride
Übersicht
Beschreibung
Lupitidine hydrochloride is a long-acting H2 receptor antagonist developed by Smith, Kline & French. It is described as an antiulcerogenic compound that was never marketed. The compound is known for its ability to inhibit nocturnal gastric acid secretion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lupitidine hydrochloride involves several steps:
Condensation: 6-methylpyridine-3-carboxaldehyde is condensed with malonic acid using piperidine in refluxing pyridine to form 3-(6-methyl-3-pyridyl)acrylic acid.
Esterification: The acrylic acid is esterified with ethanol and sulfuric acid to produce ethyl 3-(6-methyl-3-pyridyl)acrylate.
Reduction: The ester is reduced with hydrogen over palladium on carbon in ethanol to yield ethyl 3-(6-methyl-3-pyridyl)propionate.
Cyclization: The propionate is cyclized with ethyl formate and thiourea in the presence of sodium in ether-ethanol to form 5-(6-methyl-3-pyridylmethyl)-2-thiouracil.
Methylation: The thiouracil is methylated with methyl iodide and sodium hydroxide in hot water to produce 5-(6-methyl-3-pyridyl-methyl)-2-methylthio-4-pyrimidone.
Final Condensation: The pyrimidone is finally condensed with 2-[(5-dimethylaminomethylfuran-2-yl)methylthio]ethylamine in refluxing pyridine.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.
Reduction: The compound can be reduced, especially in the presence of hydrogen and palladium on carbon.
Substitution: Various substitution reactions can occur, particularly involving the pyridine and pyrimidone rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine and pyrimidone derivatives.
Substitution: Halogenated pyridine and pyrimidone derivatives.
Wissenschaftliche Forschungsanwendungen
Lupitidinhydrochlorid wurde hauptsächlich auf seine potenziellen Eigenschaften als Antiulkusmittel untersucht. Es hemmt die nächtliche Magensäuresekretion und hat sich in Tierversuchen als Ursache für diffuse neuroendokrine Zellhyperplasie und eine Zunahme der multifokalen Drüsenhyperplasie erwiesen. Diese Effekte sind auf eine Hypergastrinämie zurückzuführen, die aus der pharmakologischen Unterdrückung der Magensäuresekretion resultiert .
5. Wirkmechanismus
Lupitidinhydrochlorid entfaltet seine Wirkung, indem es als H2-Rezeptor-Antagonist wirkt. Es bindet an die H2-Rezeptoren auf den Belegzellen im Magen und hemmt die Wirkung von Histamin. Diese Hemmung reduziert die Produktion von Magensäure, wodurch die Gesamtsäure im Magen verringert wird. Die Unterdrückung der Magensäuresekretion führt zu den beobachteten Antiulkuswirkungen .
Ähnliche Verbindungen:
- Cimetidin
- Ranitidin
- Famotidin
- Nizatidin
Vergleich: Lupitidinhydrochlorid ist unter den H2-Rezeptor-Antagonisten einzigartig aufgrund seiner Langzeitwirkung. Während andere Verbindungen wie Cimetidin und Ranitidin ebenfalls die Magensäuresekretion hemmen, hat Lupitidinhydrochlorid eine längere Wirkdauer, was es für lang anhaltende therapeutische Wirkungen möglicherweise effektiver macht .
Wirkmechanismus
Lupitidine hydrochloride exerts its effects by acting as an H2 receptor antagonist. It binds to the H2 receptors on the parietal cells in the stomach, inhibiting the action of histamine. This inhibition reduces the production of gastric acid, thereby decreasing the overall acidity in the stomach. The suppression of gastric acid secretion leads to the observed antiulcerogenic effects .
Vergleich Mit ähnlichen Verbindungen
- Cimetidine
- Ranitidine
- Famotidine
- Nizatidine
Comparison: Lupitidine hydrochloride is unique among H2 receptor antagonists due to its long-acting nature. While other compounds like cimetidine and ranitidine also inhibit gastric acid secretion, this compound has a longer duration of action, making it potentially more effective for prolonged therapeutic effects .
Eigenschaften
CAS-Nummer |
72716-75-7 |
|---|---|
Molekularformel |
C21H30Cl3N5O2S |
Molekulargewicht |
522.9 g/mol |
IUPAC-Name |
2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one;trihydrochloride |
InChI |
InChI=1S/C21H27N5O2S.3ClH/c1-15-4-5-16(11-23-15)10-17-12-24-21(25-20(17)27)22-8-9-29-14-19-7-6-18(28-19)13-26(2)3;;;/h4-7,11-12H,8-10,13-14H2,1-3H3,(H2,22,24,25,27);3*1H |
InChI-Schlüssel |
YMVSCUJJVSENIP-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCSCC3=CC=C(O3)CN(C)C.Cl.Cl.Cl |
Isomerische SMILES |
CC1=NC=C(C=C1)CC2=CN=C(N=C2O)NCCSCC3=CC=C(O3)CN(C)C.Cl.Cl.Cl |
Kanonische SMILES |
CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCSCC3=CC=C(O3)CN(C)C.Cl.Cl.Cl |
Aussehen |
Solid powder |
Key on ui other cas no. |
72716-75-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-(2-(5-dimethylaminomethylfuran-2-ylmethylthio)ethylamino)-5-(6-methylpyrid-3-ylmethyl)pyrimid-4-one SK and F 93479 SK and F-93479 SKF 93479 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















